[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-ol, 4-amino-3’-methyl- is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound features a hydroxyl group at the 2-position, an amino group at the 4-position, and a methyl group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-ol, 4-amino-3’-methyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Another method involves the Ullmann reaction, where aryl halides are coupled using copper as a catalyst. This method is particularly useful for synthesizing biphenyl derivatives with various functional groups .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2-ol, 4-amino-3’-methyl- often relies on scalable synthetic routes such as the Suzuki–Miyaura cross-coupling reaction due to its efficiency and mild reaction conditions. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-ol, 4-amino-3’-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine .
Properties
CAS No. |
500722-52-1 |
---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-amino-2-(3-methylphenyl)phenol |
InChI |
InChI=1S/C13H13NO/c1-9-3-2-4-10(7-9)12-6-5-11(14)8-13(12)15/h2-8,15H,14H2,1H3 |
InChI Key |
ZXAKZQUZDQGZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.